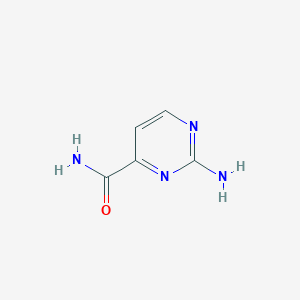

2-Aminopyrimidine-4-carboxamide

概述

描述

2-Aminopyrimidine-4-carboxamide is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by an amino group (-NH2) attached at position 2 and a carboxamide group (-CONH2) at position 4. The unique structure of this compound allows it to participate in various chemical interactions, making it a valuable compound in scientific research and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopyrimidine-4-carboxamide typically involves the reaction of amidines with saturated ketones under oxidative dehydrogenation/annulation/oxidative aromatization conditions. One common method is the 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis . Another approach involves the use of benzylidene acetones and ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, optimizing reaction conditions to achieve high yields and purity. The use of catalysts, such as ZnCl2, and controlled reaction environments are common practices to ensure efficient production .

化学反应分析

Types of Reactions: 2-Aminopyrimidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, such as methylsulfonyl compounds.

Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

Substitution: The amino and carboxamide groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties .

科学研究应用

2-Aminopyrimidine-4-carboxamide has a wide range of applications in scientific research:

作用机制

The mechanism of action of 2-Aminopyrimidine-4-carboxamide and its derivatives often involves the inhibition of specific enzymes or pathways. For instance, pyrimidine-based anti-inflammatory agents function by suppressing the activity of cyclooxygenase (COX) enzymes, thereby reducing the generation of prostaglandin E2 (PGE2) . Additionally, the compound can interact with various molecular targets, such as β-glucuronidase, which is associated with pathological conditions like colon cancer and renal diseases .

相似化合物的比较

2-Aminopyrimidine: Shares the same core structure but lacks the carboxamide group.

4-Aminopyrimidine: Similar structure but with the amino group at position 4 instead of 2.

2,4-Diaminopyrimidine: Contains amino groups at both positions 2 and 4.

Uniqueness: 2-Aminopyrimidine-4-carboxamide is unique due to the presence of both an amino group and a carboxamide group, which allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities .

生物活性

2-Aminopyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activities

The biological activities of this compound include:

- Antimicrobial Properties : Exhibits activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : Functions as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

- Anticancer Potential : Demonstrates cytotoxic effects against cancer cell lines by disrupting cell cycle progression and inducing apoptosis.

- Enzyme Inhibition : Acts as a potent inhibitor of specific enzymes such as NAPE-PLD and β-glucuronidase, which are involved in various pathological conditions.

The mechanism through which this compound exerts its biological effects often involves enzyme inhibition. For instance:

- COX Inhibition : By inhibiting COX enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation and pain.

- NAPE-PLD Inhibition : It has been identified as an inhibitor of NAPE-PLD, affecting endocannabinoid metabolism and potentially providing insights into emotional behavior modulation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy and selectivity of 2-aminopyrimidine derivatives. Research indicates that:

- Substituents on the pyrimidine ring significantly influence biological activity. For example, introducing specific groups can enhance potency against targets like β-glucuronidase .

- The presence of both amino and carboxamide groups allows for a broader range of interactions with biological targets compared to simpler pyrimidine derivatives.

Case Studies and Research Findings

Several studies have highlighted the promising biological activities associated with 2-aminopyrimidine derivatives:

- Anticancer Activity : A study demonstrated that derivatives could inhibit VEGFR-2 kinase, leading to antiproliferative effects on cancer cells. These compounds caused cell accumulation at the G2/M phase, preventing mitosis .

- β-glucuronidase Inhibition : Among synthesized derivatives, one compound exhibited an IC50 value of 2.8 µM against β-glucuronidase, significantly outperforming standard inhibitors . This suggests potential applications in treating conditions like colon cancer and urinary tract infections.

- In Vivo Studies : In animal models, compounds derived from 2-aminopyrimidine showed promising results in reducing tumor growth and modulating emotional responses through their action on endocannabinoid pathways .

Comparative Analysis of Related Compounds

To further understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Aminopyrimidine | Lacks carboxamide group | Limited biological activity |

| 4-Aminopyrimidine | Amino group at position 4 | Moderate anticancer activity |

| 2,4-Diaminopyrimidine | Contains amino groups at both positions | Enhanced enzyme inhibition |

| 4-Aminopyrimidine-5-carboxaldehyde | Inhibits VEGFR-2 kinase | Antiproliferative effects |

属性

IUPAC Name |

2-aminopyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c6-4(10)3-1-2-8-5(7)9-3/h1-2H,(H2,6,10)(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFQWXQESJPZFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。